N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a phenyl group and an acetamide side chain substituted with a 4-isopropyl-6-oxopyrimidinyl moiety. This structure combines aromatic and hydrogen-bonding functionalities, making it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15(2)18-11-22(29)27(14-23-18)13-21(28)25-17-8-4-3-7-16(17)19-12-26-10-6-5-9-20(26)24-19/h3-12,14-15H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJOWROGCXYITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a pyrimidine derivative. The unique structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 314.36 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound can be achieved through multi-step reactions involving the formation of the imidazo[1,2-a]pyridine core followed by coupling with the phenyl and pyrimidine components. Typical methods include:
- Formation of Imidazo[1,2-a]pyridine : Utilizing cyclization reactions of appropriate precursors.
- Coupling Reactions : Employing cross-coupling techniques such as Suzuki or Heck reactions to attach the phenyl and pyrimidine moieties.
- Acetylation : Final modification to introduce the acetamide functional group.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation in breast and colon cancer models by inducing apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammatory pathways. Notably:
- Carbonic Anhydrase Inhibition : Similar compounds have shown selective inhibition of carbonic anhydrase II (CA II), which is implicated in tumor growth and metastasis .
| Enzyme | Inhibition Constant (IC50) |
|---|---|
| Carbonic Anhydrase II | 57.7 - 98.2 µM |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that related structures can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes:
| Compound Name | COX-1 IC50 (µg/ml) | COX-2 IC50 (µg/ml) |
|---|---|---|
| N-(4-imidazo[1,2-a]pyridin-2-ylphenyl) | 3.67 | 5.12 |
Case Studies
In a recent study examining a series of imidazo[1,2-a]pyridine derivatives, one compound demonstrated significant anti-cancer activity with an IC50 value of 12 µM against HCT116 colon cancer cells. This highlights the potential of structurally similar compounds in therapeutic applications .
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety and a pyrimidine derivative, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 299.374 g/mol.
Anticancer Properties
Research indicates that derivatives containing imidazo[1,2-a]pyridine structures exhibit promising anticancer activity. For instance, compounds targeting the c-KIT kinase have been shown to inhibit various mutations associated with gastrointestinal stromal tumors (GIST) . The imidazo[1,2-a]pyridine scaffold serves as a critical component in the design of inhibitors for c-KIT, which is implicated in several cancers.
Synthesis and Derivatives
The synthesis of this compound often involves the modification of existing imidazo[1,2-a]pyridine and pyrimidine derivatives to optimize their biological activity. Various synthetic strategies have been employed, including condensation reactions and multicomponent reactions that introduce specific substituents to enhance potency and selectivity .
Inhibitory Activity Against Cancer Targets
In a study focusing on imidazo[1,2-a]pyridine derivatives, compounds demonstrated selective inhibition against CBP (CREB-binding protein), which plays a role in cancer cell proliferation . The introduction of substituents such as isopropyl groups significantly influenced the binding affinity and selectivity of these compounds.
Antimicrobial Evaluation
Another area of research has explored the antimicrobial properties of related compounds. For example, derivatives similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide have shown activity against a range of microbial pathogens . This highlights the versatility of imidazo[1,2-a]pyridine derivatives in drug development.
Comparison with Similar Compounds
a) Imidazo[1,2-a]pyridine Derivatives with Acetamide Side Chains
- 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02): This analog replaces the phenyl-isopropyl-pyrimidinone group with a simpler methylphenyl substituent. Its IR spectrum (3084 cm⁻¹ for N–H stretch) and elemental analysis (C: 73.17%, N: 12.26%) suggest lower nitrogen content compared to the target compound, likely due to the absence of the pyrimidinone ring .
- N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine (IP-5): Substitution with a fluorophenyl group and an isopropyl amine side chain enhances lipophilicity (logP ~3.5 estimated) compared to the target compound’s acetamide-pyrimidinone moiety, which may improve membrane permeability but reduce aqueous solubility .
b) Pyrimidinone-Containing Analogs
- 2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 118): This compound shares the N-isopropyl acetamide group but incorporates a piperazine-pyrimidine core. Its NMR data (δ 12.94 ppm for NH proton) and mass spectrometry (m/z 515 [M+H]⁺) highlight distinct hydrogen-bonding and molecular weight differences compared to the target compound’s oxopyrimidinyl group .
Table 1: Key Properties of Selected Analogs
*Estimated based on structural formula.
Key Observations:
Molecular Weight and Complexity : The target compound’s molecular weight is intermediate between simpler acetamide derivatives (e.g., MM0333.02) and larger piperazine-pyrimidine analogs (e.g., Example 118).
Synthetic Accessibility : Example 118 achieves a 65% yield using a multi-step procedure involving palladium-catalyzed couplings, suggesting that the target compound’s synthesis may require similar optimization .
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, structural parallels suggest:
- Solubility Challenges: The isopropyl and pyrimidinone groups may confer moderate solubility, necessitating formulation strategies such as salt formation or prodrug derivatives.
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloacetophenones. For example, 2-(4-methylphenyl)imidazo[1,2-a]pyridine can be prepared by reacting 2-aminopyridine with 4-methyl-α-bromoacetophenone in refluxing ethanol. Modifications at the C2 position of the imidazo[1,2-a]pyridine ring (e.g., introducing a phenyl group) are achieved using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cyclocondensation | 2-Aminopyridine + α-Bromoacetophenone, EtOH, reflux | 72–85% | |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, MW | 65–78% |
Functionalization at the C3 Position
The C3 position of imidazo[1,2-a]pyridine is critical for introducing the acetamide linker. A two-step sequence involving:
- Vilsmeier-Haack formylation to install an aldehyde group at C3.
- Reductive amination with a primary amine (e.g., 2-aminophenyl derivatives) to form the acetamide precursor.
Synthesis of the 4-Isopropyl-6-Oxopyrimidin-1(6H)-yl Acetamide Unit
Construction of the Pyrimidinone Ring
The 6-oxopyrimidin-1(6H)-yl core is synthesized via cyclization of β-ketoamides or urea derivatives. For instance, 4-isopropyl-6-oxopyrimidin-1(6H)-one is prepared by reacting 4-isopropyl-2-thiouracil with methyl iodide followed by oxidative desulfurization. Alternative methods include:
- Multicomponent reactions using propane-1,3-diamine and isothiocyanates.
- Cyclocondensation of β-ketoesters with guanidine derivatives.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cyclization | 4-Isopropyl-2-thiouracil + MeI, K₂CO₃, DMF | 68% | |
| Oxidative Desulfurization | H₂O₂, AcOH, 60°C | 82% |
Coupling of the Two Moieties
Amide Bond Formation
The final coupling involves reacting the imidazo[1,2-a]pyridine-phenyl amine with the activated pyrimidinone-acetamide intermediate. Common methods include:
- EDCl/HOBt-mediated coupling in DMF at 0–25°C.
- Schotten-Baumann conditions using acyl chlorides and aqueous NaOH.
Optimized Protocol
- Dissolve 2-(imidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq) and 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid (1.2 eq) in anhydrous DMF.
- Add EDCl (1.5 eq), HOBt (1.5 eq), and N,N-diisopropylethylamine (2.0 eq).
- Stir at 25°C for 12–16 hours.
- Purify via column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (d, J = 6.8 Hz, 1H, pyridine-H), 7.89–7.32 (m, 8H, aromatic-H), 4.62 (s, 2H, CH₂), 2.98 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.24 (d, J = 6.8 Hz, 6H, CH₃).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₄H₂₄N₅O₂: 430.1984; found: 430.1986.
Challenges and Optimization Strategies
Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
Competing reactions at C2 and C3 positions are mitigated by:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of imidazo[1,2-a]pyridine intermediates followed by coupling with dihydropyrimidine derivatives. Key steps include:
- Cyclization of 2-aminopyridine precursors with α-haloketones to form the imidazo[1,2-a]pyridine core .
- Coupling the phenylacetamide moiety with 4-isopropyl-6-oxo-dihydropyrimidine using activating agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .
- Critical conditions: Strict temperature control (70–90°C), anhydrous solvents, and nitrogen atmosphere to prevent hydrolysis of the acetamide group. Yields range from 45–65% after purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of the imidazo[1,2-a]pyridine ring and substitution patterns on the phenyl and pyrimidinone groups. For example, the acetamide proton (NH) appears as a singlet near δ 10.5–11.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22H24N4O2) with <2 ppm error .
- HPLC-PDA : Purity ≥95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC values compared to reference drugs like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, measuring inhibition at 10–1000 nM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents influencing the compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents on the phenyl (e.g., electron-withdrawing groups at para position) and pyrimidinone (e.g., alkyl vs. aryl groups) moieties .
- Activity Mapping : Test derivatives against a panel of biological targets (e.g., kinases, bacterial efflux pumps) to correlate structural changes with potency/selectivity. For example:
| Substituent (R) | Target Activity (IC50, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| -Isopropyl | 120 ± 15 | 3.2:1 |
| -Cyclopropyl | 85 ± 10 | 1.8:1 |
| -Phenyl | 200 ± 20 | 5.6:1 |
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target active sites, validating with mutagenesis studies .
Q. What experimental strategies can resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., ATCC-validated), culture media, and incubation times to minimize variability .
- Orthogonal Validation : Confirm hits using alternate methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, conflicting antimicrobial results may arise from differences in bacterial strain virulence or compound solubility .
Q. How can molecular docking simulations and crystallography elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Suite to model interactions with targets (e.g., DNA gyrase for antimicrobial activity). Key residues (e.g., Ser84 in E. coli gyrase) may form hydrogen bonds with the pyrimidinone carbonyl .
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes at 1.5–2.0 Å resolution. Soaking experiments in cryoprotectants (e.g., PEG 3350) improve crystal stability .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity profile?
- Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t1/2 .
- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1 × 10−6 cm/s indicates high bioavailability) .
- In Vivo Studies :
- Rodent Models : Dose rats (10–50 mg/kg) to determine plasma half-life, tissue distribution (via LC-MS/MS), and acute toxicity (LD50) .
- Metabolite Identification : Use UPLC-QTOF to detect Phase I/II metabolites in urine and bile .
Key Challenges and Solutions
- Synthetic Yield Limitations : Low yields (30–50%) in the final coupling step due to steric hindrance. Solution : Optimize via microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .
- Off-Target Effects in Kinase Assays : Promiscuous binding to non-target kinases. Solution : Introduce bulky substituents (e.g., tert-butyl) to improve selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
